molecular formula C8H14O B083243 2-Isopropylcyclopentanone CAS No. 14845-55-7

2-Isopropylcyclopentanone

Cat. No.: B083243
CAS No.: 14845-55-7
M. Wt: 126.2 g/mol
InChI Key: RKZBBVUTJFJAJR-UHFFFAOYSA-N
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Description

2-Isopropylcyclopentanone is an organic compound with the molecular formula C8H14O. It is a cyclic ketone characterized by a cyclopentane ring substituted with an isopropyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylcyclopentanone can be synthesized using several methods. One common approach involves the reaction of 5-methyl-1-hexene with bromine to form 6-bromo-2-methylhexane. This intermediate is then subjected to carbonylation using carbon monoxide in the presence of a catalyst such as tri-n-butyl-tin hydride and 2,2’-azobis(isobutyronitrile) (AIBN) in benzene solvent at 80°C under a pressure of 7.5-9 MPa for 3 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: The ketone group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Isopropylcyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropylcyclopentanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The pathways involved often depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentane ring.

    2-Methylcyclopentanone: Similar structure but with a methyl group instead of an isopropyl group.

    2-Ethylcyclopentanone: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

2-propan-2-ylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZBBVUTJFJAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457500
Record name 2-isopropylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14845-55-7
Record name 2-isopropylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)cyclopentan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylcyclopentanone
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2-Isopropylcyclopentanone
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2-Isopropylcyclopentanone
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2-Isopropylcyclopentanone
Reactant of Route 5
2-Isopropylcyclopentanone
Reactant of Route 6
2-Isopropylcyclopentanone

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